N-([2,4'-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide: is a complex organic compound that features a bipyridine moiety and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through the coupling of pyridine derivatives using methods such as the Suzuki coupling or Stille coupling.
Attachment of the trimethoxyphenyl group:
Formation of the propanamide linkage: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The bipyridine moiety can undergo oxidation reactions, often facilitated by metal catalysts.
Reduction: Reduction reactions can be used to modify the bipyridine or trimethoxyphenyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Metal catalysts such as palladium or platinum are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typical.
Substitution: Reagents such as halides or organometallic compounds are often employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but generally include modified bipyridine or trimethoxyphenyl derivatives .
Scientific Research Applications
Chemistry:
Catalysis: The bipyridine moiety can act as a ligand in metal-catalyzed reactions.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Drug Development:
Biological Probes: The compound can be used as a probe in various biological assays.
Industry:
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways . The trimethoxyphenyl group can interact with biological membranes, affecting cellular processes .
Comparison with Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative used in various applications.
N,N’-dimethyl-4,4’-bipyridinium:
Uniqueness: N-([2,4’-bipyridin]-3-ylmethyl)-3-(2,3,4-trimethoxyphenyl)propanamide is unique due to its combination of a bipyridine moiety and a trimethoxyphenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-(2,3,4-trimethoxyphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-8-6-17(22(29-2)23(19)30-3)7-9-20(27)26-15-18-5-4-12-25-21(18)16-10-13-24-14-11-16/h4-6,8,10-14H,7,9,15H2,1-3H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYWWZBBIRVHAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.